3-(4-Propoxyphenyl)propan-1-ol
Overview
Description
3-(4-Propoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C₁₂H₁₈O₂ . It is also known as a chemical entity . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H18O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-8,13H,2-4,9-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The molecular weight of this compound is 194.27 g/mol . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research indicates that compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which share structural similarities with 3-(4-Propoxyphenyl)propan-1-ol, have significant affinity to beta 1- and beta-2-adrenoceptors. These compounds, including 1-(3,4-dimethoxyphenethyl)-3-[(4-substituted aryl)oxy]propan-2-ols, have been found to exhibit substantial cardioselectivity, a crucial factor in the development of beta-blockers (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activities
Studies have synthesized compounds such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds and observed their antimicrobial activities against various human pathogens. These activities were expressed as minimum inhibitory concentrations. Antioxidant activity was determined using methods like DPPH and ABTS.+. It has been shown that both biological activities, antimicrobial and antioxidant, were observed in these compounds (Čižmáriková et al., 2020).
Synthesis and Antifungal Evaluation
The synthesis of 1,2,3-Triazole Derivatives and their in vitro antifungal evaluation against different Candida species have been a focus of research. Compounds such as 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have been synthesized and tested for their antifungal properties. This research has potential implications in the development of new antifungal drugs (Lima-Neto et al., 2012).
Synthesis of Radioactive Compounds
The synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate, a 5HT1A antagonist, and its 3-[14C]-isotopomer has been conducted. This process involved several steps, including deamination, esterification, and protection, leading to a chiral and radiolabeled building block, useful in the development of targeted therapeutic agents (Czeskis, 1998).
Properties
IUPAC Name |
3-(4-propoxyphenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-8,13H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRARKVWGQOHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620403 | |
Record name | 3-(4-Propoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307302-97-2 | |
Record name | 3-(4-Propoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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